molecular formula C13H15Cl2N3OS B12208075 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride

2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride

Cat. No.: B12208075
M. Wt: 332.2 g/mol
InChI Key: FEZBZNVFZQDAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride typically involves the reaction of 2-chloro-7-methoxyquinoline with ethyl carbamimidothioate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may result in the formation of various quinoline derivatives with different functional groups .

Scientific Research Applications

2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15Cl2N3OS

Molecular Weight

332.2 g/mol

IUPAC Name

2-(2-chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C13H14ClN3OS.ClH/c1-18-10-3-2-8-6-9(4-5-19-13(15)16)12(14)17-11(8)7-10;/h2-3,6-7H,4-5H2,1H3,(H3,15,16);1H

InChI Key

FEZBZNVFZQDAIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CCSC(=N)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.